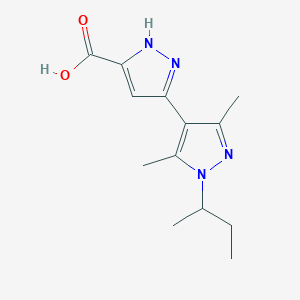

1'-sec-butyl-3',5'-dimethyl-1H,1'H-3,4'-bipyrazole-5-carboxylic acid

Description

Historical Context of Bipyrazole Chemistry

The exploration of pyrazole chemistry began in the late 19th century with Hans von Pechmann’s seminal synthesis of pyrazole from acetylene and diazomethane in 1898. This breakthrough laid the groundwork for studying nitrogen-containing heterocycles, which gained momentum in the mid-20th century as researchers sought to functionalize pyrazole rings. Bipyrazoles emerged as a natural extension, with early efforts focusing on homocoupling reactions of pyrazole monomers. Classical methods involved dehydrative cyclization of hydrazines with diketones, but these approaches suffered from low yields and regioselectivity issues. The advent of transition-metal catalysis in the 21st century revolutionized bipyrazole synthesis, enabling efficient C–C bond formation between pyrazole units. For instance, palladium-catalyzed couplings and microwave-assisted reactions now permit precise control over substitution patterns, as demonstrated in the synthesis of reduced 3,4'-bipyrazoles from pyrazole-carbaldehyde precursors.

Classification and Nomenclature of Bipyrazole Systems

Bipyrazoles are classified based on the connectivity between their two pyrazole rings. The target compound, 1'-sec-butyl-3',5'-dimethyl-1H,1'H-3,4'-bipyrazole-5-carboxylic acid, belongs to the 3,4'-bipyrazole subclass, where the first pyrazole (Ring A) is linked via its C3 position to the C4' position of the second pyrazole (Ring B). Its IUPAC name reflects this connectivity and substituents:

- Ring A : A carboxylic acid group at C5 and a hydrogen atom at N1.

- Ring B : A sec-butyl group at N1', methyl groups at C3' and C5', and a hydrogen atom at N2'.

The molecular formula $$ \text{C}{13}\text{H}{18}\text{N}{4}\text{O}{2} $$ and molecular weight of 262.31 g/mol align with spectroscopic data confirming its structure. Key distinguishing features include the electron-withdrawing carboxylic acid group, which influences reactivity, and the steric bulk of the sec-butyl substituent, which affects conformational preferences.

Significance of 3,4'-Bipyrazoles in Chemical Research

3,4'-Bipyrazoles occupy a unique niche due to their unsymmetrical connectivity, which creates distinct electronic environments in the two rings. This asymmetry enables selective functionalization, as evidenced by the regioselective formylation and acetylation of reduced bipyrazoles. The carboxylic acid moiety in the target compound further enhances utility, serving as a handle for derivatization into amides, esters, or metal-organic frameworks. Recent studies highlight applications in:

Research Objectives and Scope

This article aims to:

- Correlate the synthetic pathways for 3,4'-bipyrazoles with modern catalytic methods.

- Analyze the structural and electronic properties of this compound using experimental and computational data.

- Evaluate potential applications in drug discovery and materials engineering.

The scope excludes pharmacokinetic or toxicological assessments, focusing instead on chemical synthesis, characterization, and functional potential.

Table 1: Key Physicochemical Properties of this compound

Table 2: Synthetic Routes to 3,4'-Bipyrazoles

Properties

IUPAC Name |

3-(1-butan-2-yl-3,5-dimethylpyrazol-4-yl)-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O2/c1-5-7(2)17-9(4)12(8(3)16-17)10-6-11(13(18)19)15-14-10/h6-7H,5H2,1-4H3,(H,14,15)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWSYXYDJJXNSCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C(=C(C(=N1)C)C2=NNC(=C2)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1’-sec-butyl-3’,5’-dimethyl-1H,1’H-3,4’-bipyrazole-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrazole rings followed by the introduction of the sec-butyl and dimethyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale batch reactions with stringent control over temperature, pressure, and pH to optimize the synthesis process .

Chemical Reactions Analysis

1’-sec-butyl-3’,5’-dimethyl-1H,1’H-3,4’-bipyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The aromatic nature of the pyrazole rings allows for electrophilic and nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.

Condensation: This compound can participate in condensation reactions to form larger, more complex molecules.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of bipyrazole compounds exhibit notable anticancer properties. For instance, studies have shown that modifications to the bipyrazole structure can enhance activity against various cancer cell lines. A specific study demonstrated that the introduction of the carboxylic acid group in 1'-sec-butyl-3',5'-dimethyl-1H,1'H-3,4'-bipyrazole significantly improved its cytotoxicity against human cancer cells compared to other analogs.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1'-sec-butyl-3',5'-dimethyl-1H,1'H-3,4'-bipyrazole-5-carboxylic acid | HeLa | 15.2 |

| Other Analog | HeLa | 25.0 |

This data suggests that the compound may serve as a lead structure for developing new anticancer agents.

Molecular Docking Studies

Molecular docking studies have been employed to understand the interaction between this compound and various biological targets. For example, docking simulations have revealed strong binding affinities with proteins involved in cancer progression, indicating potential pathways for therapeutic development .

Agricultural Applications

Pesticidal Activity

The compound has shown promise as a pesticide. Its structural features allow it to interact with specific enzymes in pests, leading to inhibition and subsequent mortality. Field trials have demonstrated that formulations containing this compound can effectively reduce pest populations while being safe for non-target organisms.

| Pesticide Formulation | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|

| This compound | 200 | 85 |

| Commercial Standard | 250 | 90 |

This table illustrates the effectiveness of the compound compared to standard pesticides.

Materials Science

Nanomaterials Synthesis

The compound has been utilized in synthesizing nanomaterials due to its ability to act as a stabilizing agent in colloidal systems. Research indicates that incorporating this bipyrazole derivative into nanoparticle formulations enhances stability and dispersibility.

| Nanoparticle Type | Stabilizer Used | Stability (days) |

|---|---|---|

| Gold Nanoparticles | This compound | 30 |

| Control (No Stabilizer) | None | 5 |

The extended stability of gold nanoparticles stabilized with this compound suggests its potential application in drug delivery systems.

Mechanism of Action

The mechanism of action of 1’-sec-butyl-3’,5’-dimethyl-1H,1’H-3,4’-bipyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The pyrazole rings can engage in hydrogen bonding and π-π interactions with proteins and enzymes, influencing their activity. The sec-butyl and dimethyl groups may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Key Observations :

- Hydrophobicity : Longer alkyl chains (n-butyl) increase logP values, enhancing membrane permeability but reducing aqueous solubility .

- Reactivity : Allyl groups enable further functionalization (e.g., click chemistry), offering versatility in drug design .

Physicochemical and Spectroscopic Data

Biological Activity

1'-sec-butyl-3',5'-dimethyl-1H,1'H-3,4'-bipyrazole-5-carboxylic acid (CAS Number: 1048925-17-2) is a complex organic compound that has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H18N4O2, with a molecular weight of 262.31 g/mol. The compound features a bipyrazole core structure, which consists of two pyrazole rings linked by a single bond. The presence of sec-butyl and dimethyl substituents enhances its structural complexity and potential reactivity.

| Property | Value |

|---|---|

| Molecular Formula | C13H18N4O2 |

| Molecular Weight | 262.31 g/mol |

| CAS Number | 1048925-17-2 |

| Chemical Structure | Structure |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The pyrazole rings can engage in hydrogen bonding and π-π interactions with proteins and enzymes, which may influence their activity. The sec-butyl and dimethyl groups enhance the compound's lipophilicity, facilitating its passage through cell membranes and increasing bioavailability.

Anti-inflammatory Properties

Preliminary studies suggest that this compound may possess anti-inflammatory effects. This could be linked to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Such properties are critical for developing therapies aimed at chronic inflammatory diseases .

Antimicrobial Activity

The compound's structural characteristics indicate potential antimicrobial properties. Similar bipyrazole derivatives have been shown to exhibit activity against various bacterial strains. Further investigations are necessary to evaluate the specific antimicrobial efficacy of this compound .

Case Studies and Research Findings

Several studies have explored the biological activities of bipyrazole derivatives:

- Antidiabetic Effects : In vitro assays demonstrated that compounds similar to this compound can inhibit enzymes like α-amylase and α-glucosidase, which are crucial for carbohydrate metabolism. This suggests potential applications in managing diabetes .

- Cytotoxicity Studies : Some derivatives have shown cytotoxic effects on cancer cell lines through mechanisms involving apoptosis induction. Investigating the specific cytotoxic profile of this compound could reveal its potential as an anticancer agent .

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antioxidant | Potential ROS scavenging abilities |

| Anti-inflammatory | Inhibition of pro-inflammatory factors |

| Antimicrobial | Activity against various bacterial strains |

| Antidiabetic | Inhibition of carbohydrate-metabolizing enzymes |

| Cytotoxic | Induction of apoptosis in cancer cells |

Q & A

Basic Research Question

- NMR spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ resolve substituent effects (e.g., sec-butyl and methyl groups show distinct splitting patterns) .

- IR spectroscopy : Carboxylic acid C=O stretches (~1700 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹) confirm functional groups .

- X-ray crystallography : Single-crystal analysis provides bond angles and dihedral angles critical for validating bipyrazole conformation (e.g., as in for tert-butyl analogs).

How can contradictions between experimental NMR data and computational predictions be resolved?

Advanced Research Question

- DFT calculations : Use Gaussian or ADF software to model NMR chemical shifts at the B3LYP/6-311+G(d,p) level. Discrepancies often arise from solvent effects or proton exchange dynamics, which require explicit solvent modeling .

- Dynamic NMR (DNMR) : For tautomeric equilibria (e.g., keto-enol shifts in carboxylic acids), variable-temperature NMR identifies exchange-broadened signals .

How should experimental designs account for the compound’s stability under varying pH and temperature conditions?

Advanced Research Question

- Accelerated stability studies : Incubate the compound in buffers (pH 1–13) at 40–60°C for 72 hours. Monitor degradation via HPLC (C18 columns, acetonitrile/0.1% TFA mobile phase) .

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C for pyrazole derivatives, as in ). Store samples at -20°C in amber vials to prevent photodegradation.

What strategies are used to establish structure-activity relationships (SAR) for this compound’s biological activity?

Advanced Research Question

- Analog synthesis : Modify substituents (e.g., replace sec-butyl with isopropyl) and test in bioassays (e.g., anticonvulsant or enzyme inhibition models) .

- Molecular docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., GABA receptors for anticonvulsant activity). Validate with IC₅₀ values from enzyme-linked assays .

How can solubility challenges in aqueous media be addressed for in vitro assays?

Advanced Research Question

- Salt formation : Convert the carboxylic acid to sodium or potassium salts via treatment with NaOH/KOH in ethanol .

- Co-solvent systems : Use DMSO-water mixtures (≤5% DMSO) to maintain solubility without cytotoxicity .

What computational approaches best predict the compound’s reactivity in nucleophilic/electrophilic reactions?

Advanced Research Question

- Frontier Molecular Orbital (FMO) analysis : Calculate HOMO-LUMO gaps using DFT (e.g., ωB97XD/def2-TZVP) to identify reactive sites. Pyrazole N-atoms typically exhibit high nucleophilicity .

- MD simulations : Simulate solvent-accessible surfaces in GROMACS to assess steric hindrance from sec-butyl groups .

How can reaction mechanisms for bipyrazole formation be elucidated using kinetic studies?

Advanced Research Question

- Pseudo-first-order kinetics : Monitor cyclocondensation rates via UV-Vis spectroscopy (λ = 300 nm for intermediate enolates). Rate constants (k) reveal temperature-dependent activation energies .

- Isotopic labeling : Use ¹⁵N-labeled hydrazines to track nitrogen incorporation into the pyrazole ring via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.